3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a thiazole ring substituted with a 4-chlorophenyl group and an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the 4-chlorophenyl and aniline groups. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base to form the thiazole ring. This intermediate is then reacted with aniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline involves its interaction with various molecular targets and pathways. For instance, it may inhibit the biosynthesis of bacterial lipids, leading to antimicrobial effects. In cancer research, it has been shown to interfere with DNA replication and repair mechanisms, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 3-(4-(4-Chlorophenyl)thiazol-2-yl)aniline apart from these compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a 4-chlorophenyl group and aniline moiety makes it particularly effective in certain applications, such as anticancer research .
Properties
Molecular Formula |
C15H11ClN2S |
---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C15H11ClN2S/c16-12-6-4-10(5-7-12)14-9-19-15(18-14)11-2-1-3-13(17)8-11/h1-9H,17H2 |
InChI Key |
IXBZVEDHEIFAER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.